N-Bromosaccharin

Oxime cleavage Carbonyl regeneration Microwave-assisted synthesis

N-Bromosaccharin (NBSac) delivers regioselective mono-bromination that NBS and molecular bromine cannot match. The saccharin sulfonyl moiety enhances electrophilicity for controlled C–H bromination under ambient conditions. With Amberlyst-15 at 0 °C, achieve 82–96% isolated yields of mono-brominated arenes—critical for cross-coupling-ready building blocks without di-brominated contaminants. Microwave-assisted oxime cleavage preserves sensitive carbonyls; catalytic oxathioacetalization proceeds at RT without acid side reactions. First-order oxidation kinetics ensure predictable scale-up from bench to kilo lab. Choose NBSac when purity and reproducibility are non-negotiable.

Molecular Formula C7H4BrNO3S
Molecular Weight 262.08 g/mol
CAS No. 35812-01-2
Cat. No. B1208123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Bromosaccharin
CAS35812-01-2
SynonymsN-bromosaccharin
NBSA
Molecular FormulaC7H4BrNO3S
Molecular Weight262.08 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(S2(=O)=O)Br
InChIInChI=1S/C7H4BrNO3S/c8-9-7(10)5-3-1-2-4-6(5)13(9,11)12/h1-4H
InChIKeyQRADPXNAURXMSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Bromosaccharin (CAS 35812-01-2): N-Halosaccharin Class Oxidant and Electrophilic Brominating Reagent


N-Bromosaccharin (CAS 35812-01-2; NBSac) belongs to the N-halosaccharin class of reagents, structurally comprising a saccharin core with a bromine atom bonded to the nitrogen of the isothiazol-3-one 1,1-dioxide ring system . It is a white crystalline solid with a molecular weight of 262.08 g/mol, a melting point range of 160–170 °C, and solubility in common organic solvents including acetonitrile, acetone, dichloromethane, and ethyl acetate [1]. NBSac functions as both a stoichiometric oxidant and an electrophilic brominating agent in organic synthesis, with applications spanning alcohol oxidation, oxime cleavage, aromatic bromination, and alkene co-halogenation [2].

N-Bromosaccharin (CAS 35812-01-2): Procurement Considerations — Why Simple Substitution with NBS or Molecular Bromine Is Inadequate


N-Bromosaccharin cannot be interchangeably substituted with N-bromosuccinimide (NBS) or molecular bromine without compromising reaction outcomes. N-Halosaccharins exhibit greater electrophilicity than their structurally analogous N-halosuccinimide counterparts due to the stronger electron-withdrawing character of the saccharin sulfonyl moiety relative to the succinimide carbonyl [1]. This fundamental electronic difference translates into distinct reactivity profiles—NBSac demonstrates different kinetic behavior in oxidations (first-order dependence on both substrate and NBSac) and requires alternative activation conditions for certain transformations, such as sunlight-induced remote C–H bromination of indoles, a reaction modality not readily accessible with NBS [2]. Furthermore, while molecular bromine represents a simpler brominating agent, it presents substantial handling hazards (corrosive, toxic, volatile) and often suffers from poor regioselectivity in aromatic bromination, whereas NBSac enables controlled electrophilic bromination under ambient conditions with predictable regiochemical outcomes .

N-Bromosaccharin (CAS 35812-01-2): Quantitative Comparative Evidence for Scientific Selection


Oxidative Cleavage of Oximes to Carbonyls: NBSac Demonstrates Superior Chemoselectivity with No Over-Oxidation Under Microwave Irradiation

N-Bromosaccharin effects oxidative cleavage of oximes to the corresponding aldehydes and ketones under microwave irradiation with complete chemoselectivity—no over-oxidation to carboxylic acids is observed [1]. In contrast, many conventional oxidizing systems for oxime cleavage (e.g., ceric ammonium nitrate, potassium permanganate, chromium-based reagents) frequently suffer from over-oxidation side reactions that degrade product purity and reduce isolated yields . The microwave-NBSac protocol consistently delivers high yields across diverse oxime substrates with short reaction times and simplified aqueous workup.

Oxime cleavage Carbonyl regeneration Microwave-assisted synthesis

Aromatic Bromination of Phenols and Anilines: NBSac with Amberlyst-15 Delivers Regioselective Mono-Bromination in 82–96% Yields at 0 °C

Using N-bromosaccharin with Amberlyst-15 as a heterogeneous acid catalyst at 0 °C in THF, phenol and aniline derivatives undergo regioselective mono-bromination to afford products in 82–96% isolated yields [1]. Comparative data: the same study reports that using molecular bromine (Br₂) under identical conditions gave significantly lower regioselectivity with detectable di-brominated byproducts [1]. Additionally, NBS alone (without catalyst) required longer reaction times (hours vs. minutes) and produced lower yields (<70%) for the same substrate set.

Aromatic bromination Regioselectivity Green chemistry

Oxathioacetalization of Carbonyl Compounds: Catalytic NBSac Achieves >90% Conversion at Room Temperature with Broad Substrate Scope

N-Bromosaccharin (10 mol%) catalyzes the oxathioacetalization of aromatic and aliphatic aldehydes and ketones with 2-mercaptoethanol at room temperature in dichloromethane, achieving >90% conversion across 12 diverse carbonyl substrates [1]. The protocol demonstrates excellent chemoselectivity—aldehydes react preferentially in the presence of ketones. In contrast, conventional acid catalysts for this transformation (e.g., BF₃·OEt₂, p-TsOH, ZnCl₂) typically require elevated temperatures, longer reaction times, or produce competing side reactions such as aldol condensation with base-sensitive substrates [2].

Carbonyl protection Oxathiolane synthesis Organocatalysis

Kinetics of 4-Oxoacid Oxidation: NBSac Displays Predictable First-Order Kinetics with Clear Hammett Correlation (ρ = –0.85)

The oxidation of substituted 4-oxoacids by N-bromosaccharin in aqueous acetic acid at 30 °C follows clean first-order kinetics with respect to substrate, NBSac, and H⁺ concentration [1]. A Hammett plot revealed a reaction constant ρ = –0.85, indicating development of positive charge in the transition state and establishing that electron-donating substituents accelerate the reaction (reactivity order: 4-OCH₃ > 4-CH₃ > 4-H > 4-Cl > 4-Br > 3-NO₂) [1]. Activation parameters were computed from an Arrhenius plot. This kinetic predictability contrasts with certain metal-based oxidants (e.g., KMnO₄, CrO₃) where complex multi-step redox pathways and pH-dependent speciation complicate rate prediction and process optimization [2].

Oxidation kinetics Mechanistic analysis Process development

Remote C–H Bromination of Indoles: NBSac Enables Sunlight-Induced Meta-Selective Functionalization

A catalyst-free, sunlight-induced protocol using N-bromosaccharin achieves remote meta-bromination of electron-deficient indoles—the first reported example of this transformation [1]. NBSac is activated by sunlight irradiation to generate the active brominating species. Alternately, a Sc(OTf)₃/HFIP synergistic activation model was developed that is complementary to the light-induced strategy. N-Bromosuccinimide (NBS), the closest structural analog, does not undergo this sunlight-induced activation pathway for remote meta-C–H bromination under identical conditions, as the N-halosuccinimide electronic structure lacks the requisite photolabile character [2].

C–H activation Photochemistry Indole functionalization

N-Bromosaccharin (CAS 35812-01-2): Optimal Application Scenarios Based on Quantified Performance Advantages


Regioselective Mono-Bromination of Phenol and Aniline Intermediates for Pharmaceutical Synthesis

When synthesizing mono-brominated aromatic building blocks for cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), N-bromosaccharin with Amberlyst-15 at 0 °C provides regioselective mono-bromination with 82–96% isolated yields [1]. This protocol avoids the di-brominated contaminants that frequently accompany molecular bromine use and that would otherwise require chromatographic removal. The heterogeneous catalyst simplifies workup via filtration. This scenario applies to pharmaceutical intermediate production where bromoarene purity directly impacts downstream coupling efficiency and final API quality.

Oxidative Deprotection of Oximes in Multi-Step Synthetic Sequences Requiring High Chemoselectivity

For synthetic routes employing oximes as carbonyl protecting groups, N-bromosaccharin under microwave irradiation provides clean regeneration of aldehydes and ketones without over-oxidation to carboxylic acids [2]. This chemoselectivity advantage is critical when the target carbonyl compound is sensitive to further oxidation (e.g., α,β-unsaturated aldehydes) or when the product is destined for subsequent nucleophilic addition without intermediate purification. The microwave protocol offers short reaction times suitable for parallel synthesis and library generation.

Catalytic Carbonyl Protection via Oxathiolane Formation Under Mild Ambient Conditions

When protecting acid-sensitive or thermally labile carbonyl compounds, catalytic N-bromosaccharin (10 mol%) enables oxathioacetalization with 2-mercaptoethanol at room temperature in dichloromethane [3]. The mild conditions (>90% conversion) avoid the thermal stress and acid-catalyzed side reactions (e.g., aldol condensation, elimination) associated with conventional Lewis acid protocols. This method is particularly suited for protecting ketones and aldehydes in natural product total synthesis and fragrance chemistry where substrate stability under forcing conditions is limited.

Mechanistic and Kinetic Studies Supporting Process Development and Scale-Up of Oxidative Transformations

For process R&D teams scaling oxidative reactions of 4-oxoacids or related substrates, N-bromosaccharin offers predictable first-order kinetics with established Hammett correlations (ρ = –0.85) [4]. The clean kinetic profile—first-order in substrate, oxidant, and acid—enables rational prediction of reaction progress, endpoint determination, and impurity profile control. The kinetic predictability contrasts favorably with metal-based oxidants whose complex speciation complicates scale-up modeling. This scenario supports kilo-lab and pilot-plant operations where reproducible reaction performance is essential for regulatory filings and process validation.

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